molecular formula C15H19N5 B6794140 N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine

N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine

Cat. No.: B6794140
M. Wt: 269.34 g/mol
InChI Key: WEYHVSJCDKUTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-4-6-12(5-3-1)19-15-18-8-7-13(20-15)14-11-16-9-10-17-14/h7-12H,1-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYHVSJCDKUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine typically involves the reaction of a pyrazine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of cycloheptylamine as a starting material, which reacts with 4-chloropyrazine-2-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
  • N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine

Uniqueness

N-cycloheptyl-4-pyrazin-2-ylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cycloheptyl group and pyrazinyl-pyrimidine core make it a versatile scaffold for the development of new compounds with potential therapeutic applications.

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